2-Ethylhexanoic anhydride chemical properties and reactivity
2-Ethylhexanoic anhydride chemical properties and reactivity
An In-Depth Technical Guide to 2-Ethylhexanoic Anhydride: Properties, Reactivity, and Applications
Introduction
2-Ethylhexanoic anhydride, with the chemical formula C₁₆H₃₀O₃, is a reactive organic compound derived from 2-ethylhexanoic acid.[1][2] It serves as a pivotal reagent in organic synthesis, primarily functioning as a potent acylating agent to introduce the bulky and lipophilic 2-ethylhexanoyl group into various molecules. Its physical state is typically a colorless to pale yellow, viscous liquid.[2] The branched-chain structure imparts high solubility in nonpolar organic solvents, a characteristic that is frequently exploited in industrial and pharmaceutical chemistry.[2][3] This guide provides a comprehensive overview of its chemical properties, core reactivity, synthesis, and key applications for professionals in research and drug development.
Physicochemical and Spectroscopic Data
The distinct properties of 2-Ethylhexanoic anhydride are summarized below. Understanding these characteristics is fundamental to its handling, application, and the analysis of its reaction products.
| Property | Value | Reference |
| CAS Number | 36765-89-6 | [1] |
| Molecular Formula | C₁₆H₃₀O₃ | [1][2] |
| Molar Mass | 270.41 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | ~0.991 g/cm³ | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
Spectroscopic Profile (Characteristic of the 2-Ethylhexanoyl Moiety)
While spectra of the anhydride itself are not widely published, analysis of its reaction products will reveal the incorporation of the 2-ethylhexanoyl group. The parent acid, 2-ethylhexanoic acid, provides a reference for the expected spectroscopic signals.
| Spectroscopy | Characteristic Absorptions / Signals | Reference |
| IR Spectroscopy | Anhydride: Two strong C=O stretches (~1810 & 1750 cm⁻¹). Acid: Broad O-H stretch (3500-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹). Ester Product: Strong C=O stretch (~1735 cm⁻¹). | [4][5] |
| ¹H NMR | Complex aliphatic signals. Protons on the ethyl and butyl chains typically appear between ~0.8-2.5 ppm. The methine (CH) proton alpha to the carbonyl is a key diagnostic signal. | [6][7] |
| Mass Spec (of Acid) | Molecular Ion (M+) at m/z = 144. Prominent fragments from loss of -OH (M-17) and -COOH (M-45). | [5] |
Synthesis and Industrial Precursors
2-Ethylhexanoic anhydride is prepared from its corresponding carboxylic acid, 2-ethylhexanoic acid (2-EHA). The industrial synthesis of 2-EHA is a well-established multi-step process that begins with the hydroformylation of propylene to produce n-butyraldehyde.[3][8]
-
Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation to form 2-ethyl-2-hexenal.[3][9]
-
Hydrogenation: The intermediate, 2-ethyl-2-hexenal, is then hydrogenated to yield 2-ethylhexanal.[3][9]
-
Oxidation: Finally, 2-ethylhexanal is oxidized to produce 2-ethylhexanoic acid.[8][9] An efficient and environmentally conscious method for this final step involves the N-hydroxyphthalimide (NHPI) catalyzed oxidation using oxygen.[8][10]
The anhydride is subsequently formed from 2-ethylhexanoic acid, typically through a dehydration reaction, effectively removing one molecule of water from two molecules of the carboxylic acid.
Caption: Synthesis pathway from propylene to 2-Ethylhexanoic Anhydride.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of 2-ethylhexanoic anhydride is dominated by the electrophilic nature of its two carbonyl carbons. It undergoes nucleophilic acyl substitution, a versatile and predictable reaction mechanism. In this process, a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. The intermediate then collapses, expelling a stable 2-ethylhexanoate anion as the leaving group. This leaving group is subsequently protonated by the reaction medium or during workup.
Caption: Core reactions of 2-Ethylhexanoic Anhydride with common nucleophiles.
Applications in Drug Development and Chemical Synthesis
The unique combination of reactivity and the introduction of a branched, lipophilic moiety makes 2-ethylhexanoic anhydride a valuable tool for scientists.
-
Prodrug Synthesis: It is used to convert polar functional groups (e.g., -OH, -NH₂) on a parent drug molecule into lipophilic esters or amides. This modification can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing its ability to cross cell membranes.
-
Acylating Agent: As a powerful acylating agent, it offers a milder alternative to the more aggressive 2-ethylhexanoyl chloride, often resulting in cleaner reactions with fewer side products. [11]* Condensation Reagent: In some contexts, it can act as a dehydrating agent to promote condensation reactions, sequestering water as it is formed. [2]* Intermediate for Catalysts and Stabilizers: The parent acid, 2-EHA, is widely used to prepare metal salts (metal 2-ethylhexanoates). [3]These lipophilic metal complexes are soluble in nonpolar organic solvents and function as catalysts in polymerization reactions, paint driers, and PVC stabilizers. [3][12][13]
Experimental Protocol: General Procedure for Esterification
This protocol outlines a representative workflow for the acylation of an alcohol using 2-ethylhexanoic anhydride.
Causality: The choice of an anhydrous aprotic solvent prevents premature hydrolysis of the anhydride. A mild base is used to neutralize the carboxylic acid byproduct, driving the reaction to completion. The aqueous workup serves to remove the base and the carboxylate salt, while extraction isolates the desired nonpolar ester.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Reagents: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.). Cool the solution in an ice bath (0 °C). Add 2-ethylhexanoic anhydride (1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Caption: Standard experimental workflow for alcohol acylation.
Safety, Handling, and Storage
2-Ethylhexanoic anhydride is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It causes severe skin burns and serious eye damage. [1][14][15]It is also corrosive to metals. [14]* Handling: Always work in a well-ventilated fume hood. [16]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [14][17]Avoid breathing vapors or mists. [16][17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [17]Keep away from incompatible materials such as water, strong oxidizing agents, and bases. [17][18]* Spill Response: In case of a spill, collect the leaking liquid in sealable containers and absorb the remainder with an inert material like sand or diatomaceous earth. [18]Do not use combustible absorbents. [18]Dispose of waste according to local regulations. [18]
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- YouTube (Chemistry university). (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides.
- YouTube (Richard Thornley). (2016, January 17). Ethanoic Anhydride 2. Nucleophilic addition elimination reactions.
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